2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile
Brand Name: Vulcanchem
CAS No.: 1862933-48-9
VCID: VC2599699
InChI: InChI=1S/C8H5BrN2/c9-8-4-7(2-1-3-10)5-11-6-8/h1-2,4-6H/b2-1-
SMILES: C1=C(C=NC=C1Br)C=CC#N
Molecular Formula: C8H5BrN2
Molecular Weight: 209.04 g/mol

2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile

CAS No.: 1862933-48-9

Cat. No.: VC2599699

Molecular Formula: C8H5BrN2

Molecular Weight: 209.04 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile - 1862933-48-9

Specification

CAS No. 1862933-48-9
Molecular Formula C8H5BrN2
Molecular Weight 209.04 g/mol
IUPAC Name (Z)-3-(5-bromopyridin-3-yl)prop-2-enenitrile
Standard InChI InChI=1S/C8H5BrN2/c9-8-4-7(2-1-3-10)5-11-6-8/h1-2,4-6H/b2-1-
Standard InChI Key PBUJCKAEIIAYEJ-UPHRSURJSA-N
Isomeric SMILES C1=C(C=NC=C1Br)/C=C\C#N
SMILES C1=C(C=NC=C1Br)C=CC#N
Canonical SMILES C1=C(C=NC=C1Br)C=CC#N

Introduction

2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile is a complex organic compound belonging to the class of pyridine derivatives. Its molecular formula is C8H5BrN2, and it has a molecular weight of 209.04 g/mol. This compound has garnered significant attention in the scientific community due to its potential applications in chemistry, biology, medicine, and industry.

Synthesis of 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 5-bromopyridine-3-carbaldehyde and malononitrile under basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are crucial for optimizing yield and purity.

Synthesis Steps:

  • Starting Materials: 5-Bromopyridine-3-carbaldehyde and malononitrile.

  • Reaction Conditions: Basic conditions, typically using a base like piperidine or pyridine.

  • Solvent: Common solvents include ethanol or dimethylformamide.

  • Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures.

Common Reagents and Conditions:

  • Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).

  • Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

  • Oxidation Reactions: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Biological Activities

This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of a brominated pyridine moiety is often associated with enhanced biological activity due to the electron-withdrawing effects of halogens.

Antibacterial Activity:

BacteriaMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Applications in Research and Industry

2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its applications extend to materials science and the production of specialty chemicals.

Potential Applications:

  • Chemistry: Intermediate in organic synthesis.

  • Biology: Investigated for antimicrobial and anticancer properties.

  • Medicine: Potential therapeutic applications.

  • Industry: Production of specialty chemicals and materials.

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